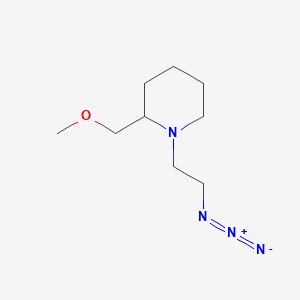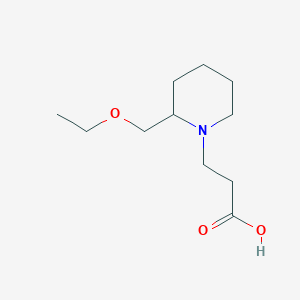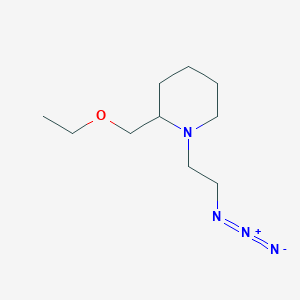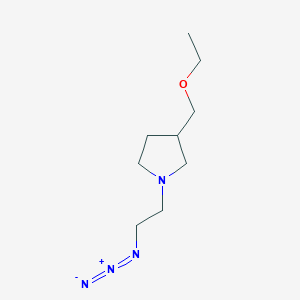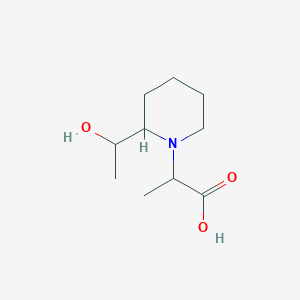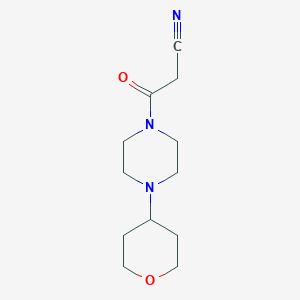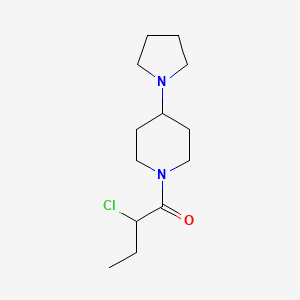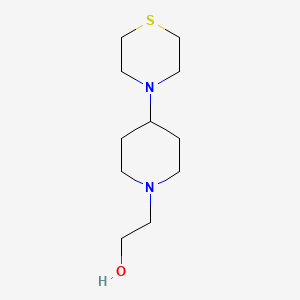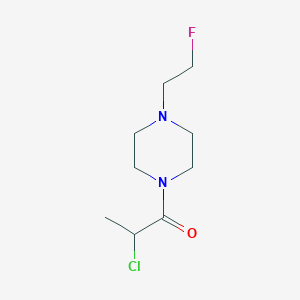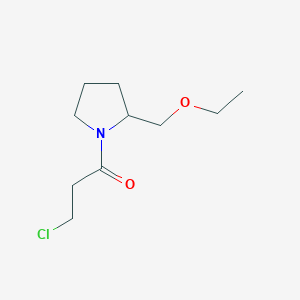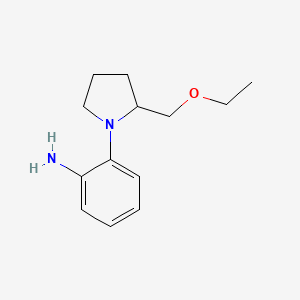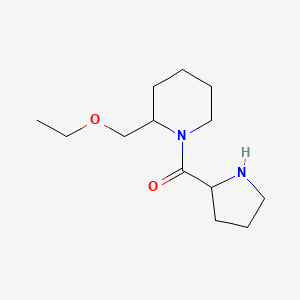
3-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Physical and Chemical Properties Analysis
The compound “3-Chloro-1-(piperidin-1-yl)propan-1-one” has a molecular weight of 175.66 . It has a boiling point of 77-80 C at 0.1 mmHg .
Scientific Research Applications
Crystal Structure Analysis
- Azole Derivatives : The study by Gzella, Wrzeciono, & Pöppel (1999) discusses the formation of 3-Chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol and its structural analysis via X-ray investigation. This compound is related to the chemical and provides insight into its structural properties (Gzella, Wrzeciono, & Pöppel, 1999).
Synthesis and Catalysis
- Synthesis of Enantiomers : Kulig, Nowicki, & Malawska (2007) describe the synthesis of enantiomers of a compound similar to 3-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one, focusing on the hydrolytic kinetic resolution method. This research highlights the synthesis process and potential applications in producing enantiomers of related compounds (Kulig, Nowicki, & Malawska, 2007).
Chemical Synthesis Methods
- Novel Synthesis Methods : Smaliy et al. (2011) propose a new method for synthesizing a compound similar to the one , which has significance in medicinal chemistry. This study underscores innovative approaches in the synthesis of complex chemicals (Smaliy et al., 2011).
Chemical Properties and Interactions
- Adduct Formation : Yan & Khoo (2005) discuss the formation of a 1:2 adduct with 3-(Piperidin-1-yl)propionic acid, which is closely related to the chemical . This research provides insights into potential chemical interactions and properties (Yan & Khoo, 2005).
Antimicrobial Activities
- Synthesis and Antimicrobial Activity : Venkatesan & Sumathi (2009) synthesized chalcones using a process mediated by piperidine, demonstrating the chemical's role in antimicrobial applications. This study indicates the potential use of the chemical in developing antimicrobial agents (Venkatesan & Sumathi, 2009).
Chemo-Enzymatic Synthesis
- Enantiopure Intermediate Synthesis : Banoth et al. (2012) detail the synthesis of an enantiopure intermediate similar to the chemical . The study focuses on the chemo-enzymatic method, showing its application in synthesizing complex organic compounds (Banoth et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-1-[2-(1-hydroxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-8(13)9-4-2-3-7-12(9)10(14)5-6-11/h8-9,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWDICHOMVTVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C(=O)CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


